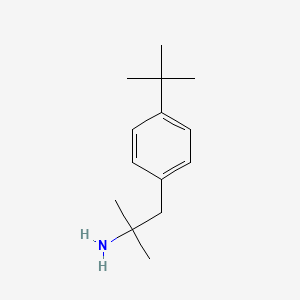

1-(4-Tert-butylphenyl)-2-methylpropan-2-amine

Description

1-(4-Tert-butylphenyl)-2-methylpropan-2-amine is a secondary amine characterized by a para-substituted tert-butylphenyl group and a 2-methylpropan-2-amine moiety. This compound has drawn interest in pharmaceutical research due to structural similarities with bioactive molecules, though its specific applications remain under investigation .

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C14H23N/c1-13(2,3)12-8-6-11(7-9-12)10-14(4,5)15/h6-9H,10,15H2,1-5H3 |

InChI Key |

GLHUTVSGOSIQJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Steps

Starting Material: The synthesis typically begins with 4-tert-butylbenzaldehyde, a commercially available aromatic aldehyde with a tert-butyl substituent at the para position on the phenyl ring.

Key Intermediate Formation: The aldehyde group is converted into the corresponding amine-bearing side chain through reductive amination or related transformations.

Reductive Amination Route

Reductive Amination: This is a common and efficient method for the preparation of this compound. The aldehyde group of 4-tert-butylbenzaldehyde reacts with a suitable amine source, such as methylamine or ammonia derivatives, in the presence of a reducing agent (e.g., sodium cyanoborohydride, hydrogen with a catalyst) to form the amine.

Reaction Conditions: The reaction is typically carried out under controlled temperature and inert atmosphere to prevent oxidation and side reactions.

Purification: The crude amine product is often converted into its hydrochloride salt to facilitate purification by crystallization or recrystallization, improving stability and handling.

Alternative Synthetic Routes

N-Demethylation of Dialkyl Anilines: A related method involves the N-demethylation of N,N-dialkyl anilines under oxidative conditions. For example, 4-tert-butyl-N,N-dimethylaniline can be treated with tert-butyl hydroperoxide in toluene under nitrogen atmosphere, followed by triethylamine addition and heating to achieve selective demethylation, yielding the desired amine after purification by column chromatography.

Reduction of Alcohol Intermediates: In some cases, the aldehyde is first reduced to the corresponding alcohol, which is then converted to the amine via substitution or amination reactions.

Industrial Scale Synthesis and Optimization

Scale-Up Considerations: Industrial production employs optimized reaction conditions including continuous flow reactors, precise temperature control, and efficient purification techniques to maximize yield and purity.

Purification: Crystallization of the hydrochloride salt is commonly used for isolating the final product with high purity.

Summary Table of Preparation Methods

| Step | Method | Starting Material | Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Reductive Amination | 4-tert-butylbenzaldehyde | Methylamine or ammonia, sodium cyanoborohydride or catalytic hydrogenation | Efficient, widely used method |

| 2 | N-Demethylation | 4-tert-butyl-N,N-dimethylaniline | tert-Butyl hydroperoxide, triethylamine, toluene, inert atmosphere, 110°C | Selective demethylation, requires chromatographic purification |

| 3 | Reduction and Amination | 4-tert-butylbenzaldehyde (reduced to alcohol) | Reducing agent (e.g., NaBH4), amination reagents | Multi-step, less common |

Research Findings and Data

The reductive amination approach yields high purity this compound hydrochloride, with molecular weight 241.8 g/mol and molecular formula C14H24ClN.

The compound exhibits steric hindrance from the tert-butyl group, influencing its chemical reactivity and binding properties.

Purification via hydrochloride salt formation enhances stability, making it suitable for further pharmacological studies.

Safety data indicate the compound requires careful handling due to potential toxicity and irritant effects, necessitating appropriate laboratory precautions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amines.

Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl group directs incoming electrophiles to the para position on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄)

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Saturated amines

Substitution: Halogenated derivatives

Scientific Research Applications

1-(4-Tert-butylphenyl)-2-methylpropan-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The amine moiety can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds vary primarily in substituents on the phenyl ring and the positioning of the amine group. Below is a detailed comparison based on physicochemical properties, synthesis, and biological activity:

Structural and Physicochemical Comparison

Key Observations:

- Electronic Effects: Fluorine and trifluoromethyl groups () introduce electron-withdrawing properties, altering reactivity and binding interactions compared to the electron-donating tert-butyl group.

- Steric Effects: The tert-butyl group imposes significant steric hindrance, which may reduce enzymatic metabolism but complicate synthetic accessibility .

Biological Activity

1-(4-Tert-butylphenyl)-2-methylpropan-2-amine, also known as a tertiary amine with a distinctive structure, has garnered attention in various fields including medicinal chemistry, pharmacology, and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the tert-butyl group enhances steric hindrance, influencing the compound's reactivity and interaction with biological systems. Its amine functional group allows for hydrogen bonding and electrostatic interactions, which are critical for biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a ligand, modulating the activity of these targets through various pathways. Notably, its structure suggests potential interactions with neurotransmitter systems, which may lead to effects on mood and cognition.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Compounds with similar amine functionalities have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways.

- Neuroprotective Effects : Given its structural similarity to known psychoactive compounds, further investigation into its potential as a therapeutic agent for neurological disorders is warranted.

Inhibition Studies

A study highlighted the inhibition of human acetylcholinesterase (AChE) by related compounds, indicating potential neuropharmacological implications. The kinetic analysis showed that certain structural modifications could enhance binding affinity to AChE, suggesting that similar modifications might be effective for this compound .

Antimicrobial Activity

Research has indicated that certain derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tertiary amine with tert-butyl group | Antioxidant, anticancer, neuroprotective |

| 4-Tert-butylphenylamine | Primary amine without branched alkyl chain | Limited biological activity |

| 2-Methylpropan-1-amine | Simple amine structure | Basic amine properties |

Q & A

Q. What are the optimal synthetic routes for 1-(4-Tert-butylphenyl)-2-methylpropan-2-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For substitution reactions, tert-butyl halides or tosylates react with 2-methylpropan-2-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Reductive amination of 4-tert-butylbenzaldehyde with 2-methylpropan-2-amine using NaBH₄ or LiAlH₄ in THF improves stereochemical control . Optimization includes monitoring reaction progress via TLC (silica gel, hexane:EtOAc 4:1) and purification via column chromatography. Yield improvements (>70%) are achieved by maintaining anhydrous conditions and slow reagent addition to minimize side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational methods:

- NMR : NMR (CDCl₃) shows tert-butyl singlet at δ 1.3 ppm and aromatic protons at δ 7.2–7.4 ppm. NMR confirms the tert-butyl carbon at δ 31.2 ppm .

- X-ray crystallography : For unambiguous structural confirmation, crystallize the compound using vapor diffusion (hexane/EtOAc) and refine with SHELXL .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap) using Gaussian 16 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of amine vapors.

- Waste disposal : Collect organic waste separately and neutralize acidic byproducts (e.g., HCl from salt formation) with NaHCO₃ before disposal .

- PPE : Wear nitrile gloves and safety goggles; avoid contact with skin due to potential irritant properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : Use variable-temperature NMR (VT-NMR) to detect equilibrium shifts in solvents like DMSO-d₆.

- Impurities : Perform HPLC-MS (C18 column, acetonitrile/water gradient) to identify byproducts. For example, oxidation byproducts (e.g., nitro derivatives) may appear as minor peaks .

- Crystallographic validation : Compare experimental XRD data with computational models to confirm stereochemistry .

Q. What strategies enhance the enantiomeric purity of chiral derivatives of this compound?

Methodological Answer:

- Chiral resolution : Use (R)- or (S)-mandelic acid as resolving agents in ethanol/water mixtures. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of prochiral intermediates. Optimize pressure (10–50 bar H₂) and temperature (25–50°C) to achieve >90% ee .

Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bulky tert-butyl group:

- Steric effects : Hinders nucleophilic attack at the aromatic ring, favoring meta-substitution in Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

- Electronic effects : Electron-donating tert-butyl group increases electron density on the benzene ring, accelerating electrophilic substitutions (e.g., nitration with HNO₃/H₂SO₄ at 0°C) .

- Quantitative analysis : Compare Hammett σ⁺ values (tert-butyl: σ⁺ = −0.20) to predict reaction rates .

Q. What computational methods predict the biological activity of this compound analogs?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., GPCRs). Parameterize force fields with CHARMM36 and validate with free-energy perturbation (FEP) calculations .

- QSAR models : Train models on datasets of amine derivatives (e.g., IC₅₀ values for enzyme inhibition) using descriptors like logP, polar surface area, and H-bond donors .

- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability in explicit solvent (TIP3P water) .

Data Contradiction Analysis

Q. How to address discrepancies in logP values reported for this compound?

Methodological Answer: Reported logP values vary due to:

- Measurement methods : Compare shake-flask (experimental logP = 4.12 ) vs. computational (CLogP = 3.98) results.

- pH effects : Ionization at physiological pH alters logP. Use potentiometric titration (e.g., Sirius T3) to determine pKa and calculate logD at pH 7.4 .

- Validation : Cross-check with reversed-phase HPLC retention times (C18 column, methanol/water) .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 234°C | Differential Scanning Calorimetry | |

| logP | 4.12 | Shake-flask | |

| HOMO-LUMO Gap | 5.3 eV | DFT (B3LYP/6-31G(d)) | |

| Enantiomeric Excess (ee) | 92% (S)-isomer | Chiral HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.